molecular formula C12H15NO3 B2701571 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 313959-63-6

2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2701571
CAS No.: 313959-63-6
M. Wt: 221.256
InChI Key: YDCHYNWLTLANRZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a pyrrolidine ring attached to an ethanone moiety, which is further connected to a hydroxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the nucleophilic substitution reaction of catechol with a suitable pyrrolidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under an inert atmosphere . The optimal reaction conditions include a mole ratio of catechol to pyrrolidine derivative of 2:1, a solute concentration of 0.222 g/mL, and a reaction temperature of 80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ether or amine derivatives

Scientific Research Applications

2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes, while the pyrrolidine ring can enhance the binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the pyrrolidine ring, which can enhance its binding affinity and specificity towards certain molecular targets

Properties

IUPAC Name

2-(2-hydroxyphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-10-5-1-2-6-11(10)16-9-12(15)13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHYNWLTLANRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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